Product packaging for Oxetan-2-ylmethanol(Cat. No.:CAS No. 61266-70-4)

Oxetan-2-ylmethanol

Cat. No.: B110775
CAS No.: 61266-70-4
M. Wt: 88.11 g/mol
InChI Key: PQZJTHGEFIQMCO-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This colorless to yellow liquid, with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol, serves as a key precursor for the synthesis of various complex molecules . Its primary application lies in its use to produce intermediates such as Toluene-4-sulfonic acid oxetan-2-ylmethyl ester, which are crucial in the development of active pharmaceutical ingredients (APIs) . The oxetane ring is a valuable motif in drug design, often used to improve the physicochemical properties of candidate molecules. Key Specifications: - CAS Number: 61266-70-4 - Purity: ≥96% - Boiling Point: 98°C at 15 mmHg - Density: 1.080 g/mL - Flash Point: 78.8°C - Storage: Moisture-sensitive; recommended to store in a freezer under an inert atmosphere (-20°C to -10°C) Safety and Handling: This compound is for research use only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet and adhere to standard laboratory safety protocols. Both racemic (CAS 61266-70-4) and enantiopure forms, such as (R)-Oxetan-2-yl-methanol (CAS 1932342-97-6) and [(2S)-oxetan-2-yl]methanol (CAS 2090778-00-8), are available for stereospecific synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B110775 Oxetan-2-ylmethanol CAS No. 61266-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJTHGEFIQMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484292
Record name Oxetan-2-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-70-4
Record name Oxetan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxetan-2-yl)methanol
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Synthetic Methodologies for Oxetan 2 Ylmethanol and Its Functionalized Derivatives

Strategies for Oxetane (B1205548) Ring Construction Relevant to 2-Substituted Oxetanes

The formation of the oxetane ring can be broadly categorized into intramolecular cyclization reactions, which are the most common, and cycloaddition approaches. acs.orgmagtech.com.cn Intramolecular methods typically involve the formation of a C-O bond, with a smaller but growing number of strategies focusing on C-C bond formation. acs.org

Intramolecular etherification is a cornerstone of oxetane synthesis, relying on the cyclization of an acyclic precursor containing an alcohol and a leaving group in a 1,3-relationship. acs.orgacs.org

The Williamson ether synthesis is a classical and widely used method for forming ethers, including the intramolecular version for creating oxetanes. acs.orgmasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate. masterorganicchemistry.com For oxetane formation, this translates to a base-mediated cyclization of a 1,3-haloalcohol or a related substrate with a good leaving group. acs.orgmdpi.com

The success of this method is often substrate-dependent, as side reactions like Grob fragmentation can occur, leading to modest yields. acs.org Despite this, it remains a frequently employed strategy, especially in the synthesis of complex molecules containing an oxetane ring. acs.org A variety of bases can be used to promote the reaction, including sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu). acs.orgmasterorganicchemistry.com The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) being common options. masterorganicchemistry.com

For instance, enantioenriched 2-aryl-substituted oxetanes have been prepared through the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization promoted by KOH. acs.org Similarly, 3,3-disubstituted oxetanes can be synthesized from the corresponding 1,3-diols by tosylation and subsequent base-mediated cyclization. acs.org

Base-mediated ring closure is a general term that encompasses the Williamson ether synthesis but also includes cyclizations where the leaving group is generated in situ. A common and effective strategy involves the cyclization of 1,3-diols. doi.orgresearchgate.net One of the hydroxyl groups is selectively activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate), which is a good leaving group. acs.orgdoi.org Subsequent treatment with a strong base then effects the ring closure. doi.org

For example, a one-pot synthesis of oxetanes from 1,3-diols has been reported. This procedure involves the conversion of the primary alcohol to an iodide via an Appel reaction, followed by treatment with a base to induce cyclization, affording oxetanes in good yields. acs.org Another approach utilizes the monotosylation of a 1,3-diol followed by deprotonation with NaH to prompt the intramolecular cyclization. acs.org The stereochemistry of the starting diol can influence the stereochemical outcome of the oxetane product. acs.org

The ring expansion of epoxides offers an alternative route to oxetanes. magtech.com.cn This method typically involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide, in a process known as the Corey-Chaykovsky reaction. ysu.amillinois.edu The reaction proceeds by nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the four-membered oxetane ring. thieme-connect.comacs.org

This transformation can be used to prepare optically active oxetanes from chiral epoxides with the conservation of enantiomeric purity. ysu.am For example, treatment of a benzyl-protected glycidol (B123203) with trimethylsulfoxonium (B8643921) iodide and potassium tert-butoxide in tert-butyl alcohol yields the corresponding oxetane. acs.orgacs.org The reaction conditions, such as temperature and the equivalents of reagents, can be optimized to improve yields. acs.org It has been noted that traces of cobalt catalysts can divert this reaction to produce homoallylic alcohols instead of oxetanes. thieme-connect.comthieme-connect.com

Another strategy for epoxide ring expansion involves opening the epoxide with a nucleophile that contains a leaving group, which then sets the stage for a subsequent intramolecular cyclization. acs.org

While less common than intramolecular cyclizations, cycloaddition reactions provide a direct intermolecular route to oxetanes. The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with an aldehyde or ketone, is a traditional method for oxetane synthesis. magtech.com.cnacs.org However, this method can be limited by selectivity issues and the need for UV irradiation. acs.org

More recently, transition-metal-catalyzed formal [2+2] cycloadditions have emerged as an alternative. magtech.com.cn For example, the DABCO-catalyzed [2+2] cycloaddition of allenoates and trifluoromethylketones can produce 2-alkyleneoxetanes. acs.org Guanidine Lewis bases have also been shown to be highly active catalysts for the synthesis of highly substituted oxetanes from allenoates and aryl-trifluoromethyl-ketones. rsc.org

Recent advances have focused on developing new C-C and C-O bond-forming cyclization strategies to access functionalized oxetanes. acs.org One such strategy involves a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. researchgate.net This method allows for the rapid generation of di-, tri-, and tetrasubstituted oxetane derivatives. researchgate.net

Another approach is the ring contraction of α-triflates of γ-lactones. chimia.ch Treatment of these lactone derivatives with potassium carbonate in methanol (B129727) can lead to the formation of oxetane-2-carboxylates. chimia.chresearchgate.net The stereochemistry of the resulting oxetane is influenced by the reaction conditions and the starting material. chimia.ch

Furthermore, oxidative C-O cyclization has been employed to install the oxetane ring in the synthesis of complex natural products. nsf.gov This can involve the use of reagents like Koser's reagent to activate a C-H bond for subsequent oxetane-forming cyclization. nsf.gov

Intramolecular Etherification and Cyclization Approaches

Stereoselective and Asymmetric Synthesis of Oxetan-2-ylmethanol Analogues

The controlled synthesis of specific stereoisomers of this compound and its derivatives is crucial for their application in various fields, including medicinal chemistry. This section outlines key strategies to achieve enantiomeric and diastereomeric purity.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a widely used method to separate racemic mixtures of chiral compounds into their individual enantiomers. wikipedia.org This approach is particularly valuable when asymmetric synthesis is not feasible or yields low enantiomeric excess.

One of the most common methods involves the use of a chiral resolving agent to convert the enantiomers into a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.orgcrystalpharmatech.com After separation, the resolving agent is removed to yield the pure enantiomers. For instance, a racemic alcohol can be reacted with an optically active carboxylic acid, like (S)-mandelic acid, to form diastereomeric salts that can be separated by filtration. wikipedia.org

Another technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.netchromatographyonline.com High-performance liquid chromatography (HPLC) with a CSP is a powerful analytical and preparative tool for obtaining enantiomerically pure compounds. researchgate.netchiraltech.com Supercritical fluid chromatography (SFC) has also emerged as a valuable technique for chiral separations, often providing faster analysis times. chromatographyonline.com

Kinetic resolution is another strategy where one enantiomer of a racemic starting material reacts at a different rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. For example, engineered halohydrin dehalogenases have been used for the stereoselective kinetic resolution of chiral oxetanes. nih.gov

Enantioselective Reduction of Precursors

A key strategy for the asymmetric synthesis of chiral this compound analogs involves the enantioselective reduction of a prochiral ketone precursor. acs.org This method establishes the stereocenter at the carbon bearing the hydroxyl group.

One notable approach is the reduction of β-haloketones using a chiral reducing agent. For example, lithium borohydride (B1222165) modified with a chiral ligand like (R,R')-N,N'-dibenzoylcystine has been successfully employed for the enantioselective reduction of β-chloroketones, leading to the formation of optically active 2-aryl substituted oxetanes with high enantiomeric excess (up to 89% e.e.). acs.orgrsc.org The subsequent intramolecular Williamson etherification, often promoted by a base like potassium hydroxide, proceeds without racemization to yield the chiral oxetane. acs.org

Another effective method involves the use of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl) for the asymmetric reduction of β-chloroketones. acs.org This reaction produces enantioenriched γ-chlorohydrins, which can then be cyclized to the corresponding oxetanes with retention of enantiomeric excess. acs.org

Ruthenium-based catalysts are also prominent in the asymmetric reduction of ketones. Ligands derived from pseudo-dipeptides, in conjunction with [{RuCl₂(p-cymene)}₂] and a base, can efficiently reduce various acetophenone (B1666503) derivatives to their corresponding chiral alcohols with excellent yields and enantioselectivities. sigmaaldrich.com

Use of Chiral Auxiliaries and Catalysts in Oxetane Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of oxetane synthesis, chiral auxiliaries have been employed in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. For instance, the reaction of furan (B31954) with chiral glyoxylates, where the chiral auxiliary is derived from alcohols like R-(−)-menthol or 2-octanol, can produce chiral oxetanes, although sometimes with low enantiomeric excess. nih.gov

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the formal [2+2] cycloaddition between fluorinated ketones and α-aroyloxyaldehydes to form highly substituted, fluorinated β-lactones. acs.org These intermediates can then be reduced and cyclized to afford substituted fluorinated oxetanes with excellent diastereomeric ratio and enantiomeric excess. acs.org

Furthermore, chiral Brønsted acids have been utilized as catalysts for the asymmetric desymmetrization of oxetanes, leading to the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities. nsf.govresearchgate.net

Diastereoselective Approaches in this compound Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters.

One approach involves the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols. By starting with either syn- or anti-diols, which can be prepared from the same aldol (B89426) precursor through stereoselective reduction, selective conversion to acetoxybromides with inversion of stereochemistry can be achieved. acs.org This allows for the synthesis of specific diastereomers of the resulting oxetane.

The Paternò-Büchi reaction can also exhibit diastereoselectivity. The presence of a stereogenic center in the starting material can induce facial diastereoselectivity, sometimes with high diastereomeric ratios. nih.gov For example, the reaction of chiral enol silyl (B83357) ethers with benzaldehyde (B42025) can lead to oxetanes with varying diastereomeric ratios depending on the structure of the silyl enol ether. nih.gov

Furthermore, the intramolecular cyclization of acyclic precursors can be highly diastereoselective. For instance, the treatment of N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine with a strong base leads to the regio- and diastereoselective formation of a trans-substituted azetidine (B1206935) ring. acs.org Similarly, stereoselective synthesis of highly substituted oxetanes has been achieved through intramolecular Michael addition. rsc.org

Functionalization of Preformed this compound Cores

Once the oxetane-2-ylmethanol core is synthesized, its hydroxyl group can be further modified to introduce a variety of functional groups, expanding its synthetic utility.

Oxidation Reactions of the Hydroxyl Group (e.g., to Aldehydes or Carboxylic Acids)

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes:

For the partial oxidation to an aldehyde, milder oxidizing agents are typically used. Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. chemrxiv.org These reactions are often carried out under controlled conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another mild method suitable for preparing sensitive aldehydes. harvard.edu To obtain the aldehyde, it is often necessary to use an excess of the alcohol and distill the aldehyde as it forms, due to its lower boiling point compared to the starting alcohol. chemguide.co.uk

Oxidation to Carboxylic Acids:

Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. masterorganicchemistry.com Commonly used reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), which can be generated from precursors like potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. masterorganicchemistry.comvulcanchem.comsavemyexams.comlibretexts.org The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uklibretexts.org TEMPO-based oxidation systems, such as using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with an oxidant like phenyliodine(III) diacetate (PIDA), can also be employed for this transformation. chemrxiv.org

The choice of oxidant can be substrate-specific. For example, DMP has been found to be suitable for substrates with an α-NHBoc substituent, while chromium(VI) reagents work well for alkyl-substituted oxetanes. chemrxiv.org

Starting MaterialProductReagent(s)Reference
Primary AlcoholAldehydeDess-Martin Periodinane (DMP) chemrxiv.org
Primary AlcoholAldehydePyridinium Chlorochromate (PCC) chemrxiv.org
Primary AlcoholAldehydeSwern Oxidation (DMSO, Oxalyl Chloride) harvard.edu
Primary AlcoholCarboxylic AcidPotassium Permanganate (KMnO₄) masterorganicchemistry.comvulcanchem.com
Primary AlcoholCarboxylic AcidPotassium Dichromate (K₂Cr₂O₇) / H₂SO₄ savemyexams.comlibretexts.org
Primary AlcoholCarboxylic AcidTEMPO / PIDA chemrxiv.org

Nucleophilic Substitution Reactions at the Hydroxyl Group (e.g., Ether and Ester Formation)

The hydroxyl group of this compound serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions, primarily leading to the formation of ethers and esters. smolecule.com

Ether Formation: The synthesis of oxetane ethers can be achieved through several methods. A common approach involves the Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide. acs.org For instance, the reaction of 3-hydroxymethyl-3-methyloxetane with tetra- and hexamethylene dibromides in the presence of a phase-transfer catalyst yields the corresponding (ω-bromo-2-oxaalkyl)oxetanes. oup.com Another strategy is the Mitsunobu reaction, which allows for the coupling of a hydroxylated benzoic acid derivative with this compound to form an ether linkage. vulcanchem.com Brønsted acid catalysis has also been employed to selectively activate the tertiary benzylic alcohols of 3-aryl-oxetanols for reaction with simple alcohols, providing a route to 3,3-disubstituted oxetane-ethers while keeping the oxetane ring intact. researchgate.netrsc.org This method avoids the use of harsh bases and alkylating agents. researchgate.net

Ester Formation: Esterification of this compound can be accomplished using standard procedures. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is another effective method for coupling carboxylic acids with this compound. vulcanchem.com It is important to select mild esterification conditions to preserve the integrity of the strained oxetane ring. vulcanchem.com

Table 1: Examples of Ether and Ester Formation Reactions

Starting Material Reagent(s) Product Reaction Type Reference
3-Hydroxymethyl-3-methyloxetane Tetramethylene dibromide, Phase-transfer catalyst 3-(6-Bromo-2-oxahexyl)-3-methyloxetane Etherification oup.com
Hydroxylated benzoic acid derivative, this compound DEAD, PPh₃ Methyl 4-(oxetan-2-yl)benzoate precursor Mitsunobu Reaction vulcanchem.com
3-Aryl-oxetanol, Alcohol Brønsted acid catalyst 3-Aryl-3-alkoxyoxetane Etherification researchgate.net
This compound Carboxylic acid, DCC, DMAP Oxetan-2-ylmethyl ester Steglich Esterification vulcanchem.com

Amination and Other Nitrogen-Containing Derivatizations

The introduction of nitrogen-containing functionalities is a critical transformation for the synthesis of many biologically active compounds.

A primary route to oxetan-2-ylmethanamine involves a multi-step sequence starting from this compound. google.com This process typically begins with the conversion of the hydroxyl group to a good leaving group, such as a tosylate. google.comfishersci.no The resulting (oxetan-2-yl)methyl p-toluenesulfonate can then undergo nucleophilic substitution with a nitrogen source. google.com One method utilizes phthalimide (B116566) as the nitrogen nucleophile, followed by hydrazinolysis (the Gabriel synthesis) to liberate the primary amine. google.com Another approach involves the use of sodium azide (B81097) to introduce the azido (B1232118) group, which is subsequently reduced to the amine. google.com However, the use of azides poses significant safety risks due to their toxicity and potential for explosive decomposition, necessitating stringent safety measures. google.com

An alternative, azide-free process for preparing (S)-oxetan-2-ylmethanamine has been developed, starting from (S)-2-((benzyloxy)methyl)oxirane. google.com This multi-step synthesis involves a ring expansion to form the oxetane, followed by introduction of the nitrogen functionality without the use of hazardous azides. google.com Reductive amination of oxetan-3-one is another strategy to incorporate nitrogen, leading to improved metabolic stability in the resulting molecules. acs.org

Table 2: Synthesis of Oxetan-2-ylmethanamine

Starting Material Key Reagents Intermediate Final Product Key Considerations Reference

Introduction of Halogenated Functionality (e.g., Fluorination)

The incorporation of halogens, particularly fluorine, can significantly alter the properties of a molecule. pitt.edu Several methods exist for the halogenation of oxetane derivatives.

Direct fluorination of hydroxyl-containing oxetanes can be achieved using reagents like diethylaminosulfur trifluoride (DAST). acs.org For instance, treatment of oxetan-3-ol (B104164) with DAST can yield the corresponding fluorinated product. acs.org An alternative route involves the mesylation of the hydroxyl group, followed by nucleophilic substitution with a fluoride (B91410) source. chemrxiv.org

Chlorination can be accomplished by treating an oxetanol, such as 3-phenyloxetan-3-ol, with methanesulfonyl chloride and triethylamine (B128534). acs.org Brominated oxetanes can be prepared through the ring-opening of epoxides or by utilizing brominated starting materials in cyclization reactions. oup.comnih.gov

Table 3: Halogenation Reactions on Oxetane Derivatives

Starting Material Reagent(s) Product Halogen Reference
Oxetan-3-ol Diethylaminosulfur trifluoride (DAST) 3-Fluorooxetane Fluorine acs.org

Cross-Coupling Reactions on Oxetane Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of oxetane-containing scaffolds. acs.orgrsc.org

Suzuki-Miyaura cross-coupling reactions have been successfully employed on oxetane derivatives. For example, an aryl chloride-substituted sulfonyl oxetane can be coupled with various boronic acids using a palladium catalyst with an SPhos ligand. rsc.org This allows for the introduction of both electron-rich and electron-poor aromatic groups. rsc.org Iron-catalyzed cross-coupling of Grignard reagents with aryl chlorides has also been shown to be effective, affording alkylated oxetane derivatives in good yields without significant ring-opening of the oxetane. rsc.org

Furthermore, triflate derivatives of oxetanes are versatile intermediates for palladium-catalyzed cross-coupling reactions. rsc.org For example, a TIPSO-phenyl oxetane ether can be deprotected and converted to a triflate, which then serves as a substrate for Suzuki-Miyaura reactions with pinacol (B44631) boronates to generate biaryl structures. rsc.org These reactions demonstrate the stability of the oxetane ether motif under cross-coupling conditions. rsc.org

Process Development and Scalability of this compound Intermediates

The transition from laboratory-scale synthesis to industrial manufacturing requires the development of optimized, efficient, and scalable synthetic routes.

Optimized Synthetic Routes for Manufacturing Scale

Several synthetic routes to (S)-oxetan-2-ylmethyl tosylate, a key intermediate, have been evaluated for large-scale production. acs.org One successful route that was executed at a metric-ton scale involves a multi-step process that was integrated into the synthesis of drug candidates. acs.org The development of such routes often involves optimizing reaction conditions, such as temperature, solvent, and reagent stoichiometry, to maximize yield and purity while ensuring operational safety and cost-effectiveness. chemrxiv.orggoogle.com

Efficiency and Resource Intensity in Industrial Production Methods

Efficiency and resource intensity are critical considerations in industrial chemical production. There is a continuous need for improved processes that are less resource-intensive, cheaper, and facilitate more efficient production. google.com A significant challenge in some synthetic routes is the use of hazardous reagents like sodium azide, which are toxic and pose physical hazards, requiring costly safety measures. google.com

The development of azide-free synthetic routes is a key area of process improvement. google.com For example, a five-step process for preparing (S)-oxetan-2-ylmethanamine that avoids azide compounds has been disclosed. google.com Another aspect of efficiency is the ability to carry forward intermediates from one step to the next without isolation, which can be achieved by using solutions of the intermediate in a suitable solvent, such as an ethanol (B145695) solution of oxetan-2-ylmethanamine. google.comgoogle.com The choice of solvents and reagents also plays a role; for instance, using tert-butanol (B103910) as a solvent in certain steps can be advantageous. google.com The optimization of reaction conditions, such as performing reactions at ambient temperature when possible, also contributes to a more efficient and less resource-intensive process. google.comgoogle.com

Applications of Oxetan 2 Ylmethanol and Oxetane Motifs in Advanced Organic Synthesis

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The development of new drugs increasingly relies on the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net Oxetan-2-ylmethanol, particularly its enantiomerically pure forms like [(2S)-oxetan-2-yl]methanol, serves as a crucial chiral building block in asymmetric synthesis. enamine.netbldpharm.com The synthesis of such chiral building blocks can be achieved through various methods, including the resolution of racemates and asymmetric synthesis. enamine.net

The utility of chiral oxetanes is highlighted in the synthesis of complex molecules where stereochemistry is critical. For instance, enantioselective reduction of β-halo ketones followed by Williamson ether cyclization can produce enantioenriched 2-aryl-substituted oxetanes. acs.org Furthermore, catalytic asymmetric synthesis methods, such as the [2+2] cycloaddition of alkynes with trifluoropyruvate using a chiral palladium catalyst, have been developed to produce stable and enantiomerically enriched oxetene derivatives. organic-chemistry.org These oxetenes are valuable as they can be transformed into a variety of chiral trifluoromethyl-substituted compounds. organic-chemistry.org The ability to introduce a chiral oxetane (B1205548) unit allows for the precise control of the three-dimensional structure of a molecule, which is paramount in the development of new therapeutics. enamine.net

Chiral amines, alcohols, and carboxylic acids are other important classes of chiral building blocks. Chiral alcohols, for instance, are key for synthesizing high-value chiral compounds, often prepared through asymmetric catalytic hydrogenation of carbonyl compounds. The unique structural features of this compound, combined with its chirality, make it a powerful tool for chemists to create novel molecular entities with specific biological activities.

Incorporation into Complex Molecular Architectures and Scaffolds

The oxetane ring is increasingly incorporated into complex molecular architectures to enhance physicochemical and biochemical properties such as aqueous solubility and metabolic stability. mdpi.com The defined three-dimensional scaffolding properties of oxetanes have been exploited in various contexts, including as mimics for sugars and as replacements for amide groups in unnatural peptides. acs.org

One of the notable applications is the use of oxetanes as bioisosteres for commonly found functional groups like gem-dimethyl and carbonyl groups. acs.orgillinois.edu This substitution can lead to improved biological and physical properties. For example, the incorporation of an oxetane can enhance a compound's solubility and reduce its metabolic clearance compared to bulkier hydrophobic groups. vulcanchem.com The strained C-O-C bond angle in oxetanes exposes the oxygen lone pair, making them effective hydrogen-bond acceptors, sometimes even more so than other cyclic ethers and carbonyl groups like ketones and esters. mdpi.com

FeatureDescriptionReference
Bioisosterism Oxetanes can act as replacements for gem-dimethyl and carbonyl groups, improving physicochemical properties. acs.orgillinois.edu
Solubility & Metabolism Incorporation of an oxetane can enhance aqueous solubility and reduce metabolic clearance. vulcanchem.com
Hydrogen Bonding The strained ring makes the oxygen a good hydrogen-bond acceptor. mdpi.com
Conformational Influence The puckered nature of the oxetane ring impacts the overall molecular conformation. mdpi.comillinois.edu

Synthetic Utility in Natural Product Synthesis and Analogues

The oxetane motif, although relatively rare in nature, is present in several natural products with significant biological activities. acs.orgeurjchem.com The synthesis of these natural products and their analogues often relies on the strategic incorporation of the oxetane ring, frequently using building blocks like this compound or its derivatives. acs.org

Merrilactone A, a sesquiterpenoid with a unique structure, has been a target for total synthesis by several research groups. eurjchem.comnih.gov A key step in many of these syntheses is the formation of the oxetane ring. One prominent strategy involves a Payne-like rearrangement of a hydroxyepoxide under acidic conditions to construct the oxetane moiety. acs.orgnih.gov This method has been successfully applied in the final steps of several total syntheses of merrilactone A. acs.org Another approach utilizes an intramolecular Paterno-Büchi photoaddition to form the oxetane ring. nih.gov

Perhaps the most well-known oxetane-containing natural product is the anticancer drug paclitaxel (B517696) (Taxol®). acs.orgwikipedia.org The oxetane ring in paclitaxel is crucial for its biological activity, acting as a conformational lock that rigidifies the structure. acs.orgillinois.edu The total synthesis of paclitaxel is a landmark achievement in organic chemistry, with various strategies developed to construct its complex tetracyclic core, including the challenging oxetane ring. wikipedia.org Semisynthetic routes starting from precursors like 10-deacetylbaccatin III, which is more abundant than paclitaxel, have also been developed. wikipedia.org

The oxetane motif is also found in other natural products such as laureatin, which exhibits larvicidal activity, and oxetin (B1210499), an amino acid antimetabolite with herbicidal and antibacterial properties. eurjchem.com The synthesis of these molecules often involves the use of oxetane-containing building blocks and highlights the versatility of this structural unit in natural product chemistry. eurjchem.com The development of new synthetic methods to create oxetane derivatives continues to be an active area of research, driven by the desire to access novel natural product analogues with improved therapeutic properties. researchgate.net

Natural ProductKey Synthetic Strategy for Oxetane RingReference
Merrilactone A Payne-like rearrangement of a hydroxyepoxide acs.orgnih.gov
Merrilactone A Intramolecular Paterno-Büchi photoaddition nih.gov
Paclitaxel (Taxol®) Williamson ether synthesis for oxetane ring formation illinois.edu
Laureatin Multiple approaches for total synthesis have been described. eurjchem.com
Oxetin Efficient four-step synthesis from a suitable precursor. eurjchem.com

Applications in Materials Science and Polymer Chemistry

The unique properties of the oxetane ring also lend themselves to applications in materials science and polymer chemistry. The rigid structure of the oxetane moiety makes it a candidate for creating novel polymers and liquid crystals. vulcanchem.com

Oxetane rings can undergo cationic ring-opening polymerization to form polyethers. vulcanchem.com These polyethers can exhibit high thermal stability, making them suitable for applications where materials are exposed to high temperatures. The ability to functionalize oxetane monomers, for instance with a morpholinomethyl group, allows for the creation of polymers with specific properties, such as crosslinking agents. vulcanchem.com

In the realm of liquid crystals, the combination of a rigid oxetane ring with other mesogenic groups, like a planar benzoate (B1203000) group, can induce mesophase behavior in supramolecular assemblies. vulcanchem.com The development of new oxetane-containing monomers is an area of ongoing interest, with the potential to create advanced materials with tailored properties. acs.org

Exploration of Oxetane Functionality in Medicinal and Biological Chemistry

Bioisosteric Replacements and Conformational Effects

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane (B1205548) ring has proven to be a particularly effective bioisostere for several common chemical moieties, offering predictable modulations of a compound's physical and biological properties. rsc.orgchemrxiv.org

The oxetane moiety has been successfully validated as a surrogate for both carbonyl and gem-dimethyl groups. acs.orgnih.gov As a carbonyl replacement, the 3,3-disubstituted oxetane is of particular interest because it mimics the dipole moment and hydrogen-bonding capabilities of a ketone but is significantly more stable to metabolic degradation. acs.orgmdpi.com Carbonyl groups can be susceptible to enzymatic reduction or attack, whereas the oxetane ring is generally more robust, offering a way to improve a compound's metabolic profile while preserving key polar interactions. acs.orgchimia.ch

Similarly, oxetanes serve as excellent replacements for gem-dimethyl groups, a common feature in drug molecules used to provide steric bulk and block metabolically labile sites. utexas.edu While effective, adding a gem-dimethyl group invariably increases a molecule's lipophilicity, which can negatively impact solubility and other properties. acs.orgnih.gov Replacing this group with an oxetane can maintain or even enhance steric shielding without the unfavorable increase in lipophilicity, often leading to dramatic improvements in aqueous solubility. acs.orgresearchgate.netethz.ch

Original GroupCompound PairProperty MeasuredOriginal Compound ValueOxetane Analogue ValueFindingCitation
Carbonyl Spiro-pyrrolidineSolubility (µg/mL)12632Decreased solubility acs.org
Lipophilicity (clogP)1.091.29Increased lipophilicity acs.org
Metabolic Stability (CLint, h)14531Improved metabolic stability acs.org
Carbonyl Spiro-piperidineSolubility (µg/mL)8817Decreased solubility acs.org
Lipophilicity (clogP)1.481.34Decreased lipophilicity acs.org
Metabolic Stability (CLint, h)11827Improved metabolic stability acs.org
gem-Dimethyl Generic ComparisonAqueous Solubility--Can increase by a factor of 4 to >4000 chimia.chresearchgate.net
Metabolic Stability--Generally reduces rate of metabolic degradation researchgate.net

Table 1: Research findings on the replacement of carbonyl and gem-dimethyl groups with oxetanes. Metabolic stability is shown as intrinsic clearance (CLint) in human liver microsomes (mL·min⁻¹·kg⁻¹); a lower value indicates higher stability.

The four-membered oxetane ring possesses significant ring strain, which forces it into a relatively planar structure. acs.orgmdpi.com However, the introduction of substituents can cause the ring to adopt a more puckered conformation. acs.org This structural feature can act as a "conformational lock," rigidifying the local structure of a molecule. acs.orgnih.gov This effect is famously observed in the anticancer drug Paclitaxel (B517696) (Taxol), where the oxetane ring is believed to lock the molecule into its bioactive conformation, which is crucial for binding to microtubules. acs.orgnih.gov

The incorporation of an oxetane can also influence the conformational preferences of adjacent, flexible aliphatic chains, favoring specific spatial arrangements that might be more suitable for receptor binding. researchgate.net This ability to impart rigidity and control local conformation provides chemists with a tool to pre-organize a molecule for its biological target, potentially enhancing binding affinity and selectivity. acs.orgnih.gov

Influence on Pharmacokinetic and Pharmacodynamic Properties

The introduction of an oxetane moiety can profoundly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

One of the most significant advantages of incorporating an oxetane is the potential to enhance metabolic stability. acs.orgresearchgate.netacs.org By replacing metabolically vulnerable groups like carbonyls or benzylic hydrogens with a robust oxetane ring, chemists can block sites of oxidative metabolism by cytochrome P450 enzymes. nih.govacs.org Studies comparing matched pairs have consistently shown that oxetane-containing analogues exhibit lower intrinsic clearance rates in liver microsomes, indicating greater metabolic stability. acs.org The stability is often dependent on the ring's substitution pattern, with 3,3-disubstituted oxetanes generally being more stable than other patterns. acs.orgnih.gov This enhanced stability contributes to improved "drug-likeness," a qualitative concept that encompasses the properties needed for a compound to be an effective oral drug. acs.org

The sum of the effects described above—conformational rigidity, altered polarity, and modified shape—can have a direct impact on a molecule's pharmacodynamics. The rigidification of a molecule's structure can present key pharmacophoric groups in an optimal orientation for interaction with a receptor's binding site, leading to enhanced binding affinity. nih.govcam.ac.uk For example, in studies of somatostatin (B550006) analogues, grafting an oxetane onto the peptide backbone resulted in a four-fold improvement in binding affinity for the SSTR2 receptor. nih.govcam.ac.uk Conversely, removing the oxetane ring from Taxol results in analogues with lower binding affinity and cytotoxicity. acs.orgnih.gov However, the effect is not universally positive. In some medicinal chemistry campaigns, the introduction of an oxetane, while successfully improving physicochemical properties, did not lead to sufficient bioactivity compared to other scaffolds. acs.org

Design Principles for Oxetane-Containing Drug Candidates

The deliberate incorporation of the oxetane motif into drug candidates is a strategic decision guided by a set of well-established design principles. This four-membered cyclic ether has gained significant traction in medicinal chemistry due to its unique combination of properties, including high polarity, a three-dimensional structure, and a low molecular weight. researchgate.net These characteristics allow the oxetane ring to serve as a versatile tool for fine-tuning the physicochemical properties of drug molecules, such as their pKa, lipophilicity (LogD), aqueous solubility, and metabolic clearance. acs.org

Structure-Activity Relationship (SAR) Studies of Oxetane Incorporation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the inclusion of an oxetane ring influences the biological activity of a compound. The oxetane moiety is often introduced to explore new chemical space and improve a molecule's drug-like properties. nih.gov Its small size and polarity can be leveraged to block sites susceptible to metabolic degradation or to add steric bulk without a significant increase in lipophilicity. nih.gov

A notable application of oxetanes is as a bioisostere for other functional groups, particularly gem-dimethyl and carbonyl groups. acs.orgnih.gov The similar dipole moments and hydrogen-bonding capabilities of oxetanes and carbonyls make them suitable replacements, which can help overcome enzymatic degradation specific to carbonyls or enhance aqueous solubility. nih.govnih.gov For instance, in the development of indole-based analogues, replacing a ketone with an oxetane ring was explored to enhance pharmacokinetic properties and bioactivity. nih.gov Although the oxetane ring in the renowned anticancer drug Paclitaxel (Taxol) was once thought to be essential for its bioactivity, later studies revealed that while non-oxetane analogues had reduced binding affinity and cytotoxicity, the oxetane was not strictly required. acs.orgnih.gov

In the optimization of a GLP-1 receptor agonist, danuglipron, the oxetane motif was introduced in the final stages of the SAR study. nih.gov It acted as a small, polar head that increased potency without negatively affecting other critical physicochemical properties like clearance and toxicity. acs.orgnih.gov This strategic incorporation highlights how oxetanes can be used to fine-tune molecular properties to achieve a desired biological effect. acs.org

Oxetane-Modified Peptide Receptor Agonists (e.g., GLP-1RA)

The development of orally bioavailable small-molecule agonists for peptide receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), represents a significant challenge in drug discovery. acs.org GLP-1R agonists are crucial in the management of type 2 diabetes. nih.gov The incorporation of an oxetane ring has been a key strategy in the design of potent and selective GLP-1R agonists. researchgate.netnih.gov

One prominent example is the development of danuglipron, an oral, small-molecule GLP-1R agonist. researchgate.netacs.org In the design of danuglipron, the oxetane moiety was strategically incorporated to enhance potency and maintain favorable drug-like properties. acs.org More recently, a new class of 3-phenyloxetane (B185876) derivative GLP-1R agonists has been discovered with improved profiles. nih.gov One such compound, identified as a preclinical candidate, demonstrated full agonistic efficacy in promoting cAMP accumulation and possessed favorable drug-like characteristics when compared to danuglipron. nih.gov This compound also showed a sustained pharmacological effect in reducing blood glucose levels and food intake in animal models. nih.gov

The design of these nonpeptide GLP-1R agonists often involves targeting the α-helical transmembrane domain of the receptor, necessitating consideration of the compound's cell membrane permeability. encyclopedia.pub The use of oxetane-containing structures contributes to achieving the desired balance of properties for effective oral administration.

Oxetane Amino Acids as Conformationally Restricted Building Blocks

Oxetane-containing amino acids are valuable building blocks in peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved metabolic stability and bioavailability. acs.orgacs.org The incorporation of the rigid oxetane ring into the backbone of a peptide can conformationally constrain the molecule. researchgate.net This restriction can be advantageous, as it can predispose the peptide to adopt a specific secondary structure, such as a helix, even in short sequences. researchgate.netresearchgate.net

The synthesis of peptides containing oxetane amino acids has been achieved using solid-phase peptide synthesis (SPPS). acs.org In this approach, dipeptide building blocks containing the oxetane unit are first synthesized in solution and then incorporated into the growing peptide chain. acs.org This methodology has been successfully used to create backbone-modified versions of bioactive peptides like bradykinin (B550075) and enkephalins. acs.org

These oxetane-modified peptides (OMPs) are of particular interest because the replacement of an amide bond with the 3-aminooxetane unit can increase their stability against degradation by proteases while retaining biological activity. acs.org The 3-aminooxetane unit can also participate in hydrogen bonding, similar to a natural peptide bond. acs.org The conformational analysis of peptides derived from oxetanyl amino acids indicates that they can access distinct regions of conformational space, potentially improving their ability to bind to their biological targets. acs.org

Biological Activities of Oxetane-Containing Compounds

Compounds containing the oxetane ring exhibit a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. researchgate.netmdpi.com The unique structural and electronic properties of the strained four-membered ether ring contribute to its ability to interact with various biological targets. mdpi.com

Antineoplastic and Antiviral Activities

Oxetane-containing compounds have demonstrated significant potential as both antineoplastic (anticancer) and antiviral agents. researchgate.netnih.gov The most prominent example of an oxetane-containing anticancer drug is Paclitaxel (Taxol), which is widely used in chemotherapy. researchgate.net While the oxetane ring in Taxol is not absolutely essential for its activity, it does contribute to its high binding affinity and cytotoxicity. acs.orgnih.gov

Beyond Taxol, numerous other natural and synthetic oxetane derivatives have been identified with potent antineoplastic properties. researchgate.netmdpi.com For instance, fused functionalized oxetane derivatives with various substituents have shown antiproliferative activity. researchgate.net In one study, new oxetane-containing indole-based molecules were synthesized and evaluated for their cytotoxicity against human breast and pancreatic cancer cell lines, with several analogues showing micromolar GI50 values. nih.gov

In the realm of antiviral research, oxetane-containing nucleoside analogues have been a focus. Oxetanocin-A, for example, and its derivatives have shown activity against viruses such as HIV-1 and arboviruses. alquds.eduacs.org The constrained nature of the oxetane ring in these nucleoside analogues is thought to play a role in their interaction with viral enzymes. acs.org

Antimicrobial and Antifungal Properties

The oxetane motif is also found in compounds with notable antimicrobial and antifungal activities. mdpi.comnih.gov Natural products containing the oxetane ring, such as those isolated from microorganisms, have been shown to possess antibacterial and antifungal properties. mdpi.com For example, expanstine C, an isoprenoid epoxycyclohexenone with an oxetane ring isolated from Penicillium expansum, exhibited potent antibacterial activity against Bacillus subtilis. mdpi.com

Synthetic efforts have also yielded promising antimicrobial and antifungal oxetane derivatives. In a recent study, a series of novel oxetanyl-quinoline derivatives were synthesized and screened for their in vitro antimicrobial activity. nih.gov Several of these compounds demonstrated good antibacterial activity, particularly against Proteus mirabilis, with one compound showing activity comparable to the standard drug streptomycin. nih.govacs.org Additionally, eight of the synthesized derivatives displayed good antifungal activity against Aspergillus niger, with one showing activity comparable to the drug ravuconazole. nih.govacs.org These compounds were also found to have excellent antitubercular activity against Mycobacterium tuberculosis. nih.govacs.org

The diverse biological activities of oxetane-containing compounds underscore the importance of this heterocyclic motif in drug discovery and development. researchgate.net The continued exploration of new synthetic methodologies and the evaluation of novel oxetane derivatives are likely to lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

Interactive Data Tables

Table 1: SAR Insights from Oxetane Incorporation

Parent Compound Class Modification Key SAR Finding Reference(s)
Indole-based tubulin inhibitors Replacement of a ketone with an oxetane Provided insights into the role of the bridging moiety for cytotoxicity. nih.gov
GLP-1 Receptor Agonists Introduction of an oxetane as a polar head Increased potency without negatively impacting clearance or toxicity. acs.orgnih.gov

Table 2: Examples of Biologically Active Oxetane-Containing Compounds

Compound Name/Class Biological Activity Research Finding Reference(s)
Paclitaxel (Taxol) Antineoplastic A well-established anticancer drug where the oxetane contributes to efficacy. researchgate.net
Danuglipron GLP-1 Receptor Agonist An oral small-molecule for type 2 diabetes where the oxetane enhances potency. researchgate.netacs.org
Oxetanocin-A Analogues Antiviral Showed significant activity against HIV-1. acs.org
Expanstine C Antibacterial Potent activity against Bacillus subtilis. mdpi.com

Neuropharmacological and CNS Activity Research

The incorporation of the oxetane moiety into molecules targeting the central nervous system (CNS) has been an area of active investigation. The rigid and polar nature of the oxetane ring can influence a compound's ability to cross the blood-brain barrier and interact with specific neural receptors.

Preliminary research into piperidine (B6355638) derivatives, which are common scaffolds for neuroactive drugs, has explored the impact of adding an oxetane ring. Studies on compounds like 4-(Oxetan-3-yl)piperidine suggest potential modulation of neurotransmitter systems, which could offer therapeutic avenues for various neurological disorders. The unique structural combination of the piperidine and oxetane rings is a key area of interest for its potential pharmacological activity.

Furthermore, oxetane-containing compounds have been investigated for their potential in treating neurodegenerative conditions and other CNS-related diseases. nih.gov The ability of the oxetane motif to fine-tune properties such as a compound's basicity (pKa), lipophilicity (LogD), and metabolic stability is a critical factor in the design of CNS drug candidates. acs.org For instance, the use of 3-amino-oxetanes has been a notable strategy, where the oxetane ring helps to control the basicity of the amine, a crucial factor for CNS penetration and target engagement. acs.org

Compound/ScaffoldInvestigated AreaPotential ApplicationKey Findings
4-(Oxetan-3-yl)piperidineNeuropharmacologyNeurological disordersMay modulate neurotransmitter systems.
3-Amino-oxetanesCNS Drug DesignVarious CNS disordersOxetane motif helps attenuate amine basicity, improving drug-like properties. acs.org
Oxetane-containing compoundsNeurodegenerative diseasesAlzheimer's, Parkinson's, etc.Explored for their potential to interact with CNS targets. nih.gov

Angiogenesis Stimulation and Antiallergic Activity

Beyond the CNS, oxetane-containing compounds have demonstrated potential in modulating other critical biological processes, including angiogenesis and allergic responses.

Angiogenesis Stimulation: Angiogenesis, the formation of new blood vessels, is a vital process in both health and disease. Certain oxetane-containing compounds have been identified as angiogenesis stimulators. researchgate.netnih.govresearchgate.net Some of these compounds are believed to exert their effects by activating a specific cannabinoid receptor that is distinct from the well-known CB1 and CB2 receptors. google.com This suggests a novel mechanism for promoting blood vessel growth, which could have therapeutic implications. Research has focused on resorcinol (B1680541) derivatives incorporating heterocyclic groups, including oxetane, for their pro-angiogenic activity. google.com

Antiallergic Activity: The potential for oxetane-containing compounds to act as antiallergic agents has also been recognized. researchgate.netnih.govresearchgate.net Some derivatives have shown promise in this area, suggesting that the oxetane motif may play a role in modulating the immune responses that lead to allergic reactions. uni-muenchen.de

Biological ActivityCompound Class/DerivativeMechanism of Action (where proposed)
Angiogenesis StimulationOxetane-containing resorcinol derivativesActivation of a cannabinoid receptor distinct from CB1 and CB2. google.com
Antiallergic ActivityVarious oxetane derivativesModulation of immune responses. uni-muenchen.de

Natural Occurrence and Biosynthetic Pathways of Oxetane-Containing Metabolites

Oxetane rings, while relatively rare in nature compared to other cyclic ethers, are found in a variety of naturally occurring metabolites with significant biological activities. researchgate.netacs.org

Natural Occurrence: Over 600 different oxetane-containing compounds have been identified from natural sources. researchgate.netnih.gov These are produced by a diverse range of organisms, including microorganisms, marine invertebrates, and algae. researchgate.netnih.gov A significant number of these natural products have been isolated from plants of the genus Taxus, the most famous of which is the anticancer drug paclitaxel (Taxol). researchgate.netnih.govresearchgate.net Other notable examples of naturally occurring oxetanes include oxetin (B1210499) and oxetanocin A, which was isolated from the bacterium Bacillus megaterium. uni-muenchen.deacs.org

Biosynthetic Pathways: The enzymatic formation of the oxetane ring is a complex process that is not yet fully understood. researchgate.netresearchgate.net While it is clear that natural enzymes facilitate the construction of this strained ring system, the specific enzymes responsible have often remained elusive. researchgate.netresearchgate.net

Significant progress has been made in elucidating the biosynthesis of the oxetane ring in paclitaxel. nih.govnih.gov Recent studies have identified a novel cytochrome P450 enzyme, named oxetane synthase (TmCYP1), from Taxus × media cell cultures. nih.gov This enzyme is capable of efficiently catalyzing the formation of the oxetane ring in tetracyclic taxoid precursors. nih.gov The proposed mechanism involves an intramolecular oxidation-acetoxyl rearrangement. nih.gov Isotope labeling experiments have provided further insight into this intricate enzymatic process. nih.govnih.gov The understanding of these biosynthetic pathways may pave the way for the heterologous reconstruction of paclitaxel's biosynthetic pathway in the future. nih.gov

Natural ProductSource OrganismNotable Biological Activity
Paclitaxel (Taxol)Taxus species (e.g., Taxus brevifolia)Anticancer. acs.orgresearchgate.net
OxetinGram-positive bacteriumAntibacterial. acs.org
Oxetanocin ABacillus megateriumAntiviral. uni-muenchen.de

Advanced Characterization and Theoretical Studies of Oxetan 2 Ylmethanol

Spectroscopic Elucidation of Oxetan-2-ylmethanol and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as NMR, IR, and mass spectrometry offer complementary information, creating a complete structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide unique insights into the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the oxetane (B1205548) ring and the hydroxyl group. The protons on the carbon adjacent to two oxygen atoms (C2) are the most deshielded.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OHVariable (e.g., 1.5-2.5)Broad Singlet
-CH₂- (C3)2.4 - 2.7Multiplet
-CH₂OH3.6 - 3.9Multiplet
-OCH₂- (C4)4.4 - 4.7Multiplet
-CH- (C2)4.8 - 5.1Multiplet

Note: Predicted values are based on standard chemical shift principles for similar structural motifs.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom. The carbon atom at the C2 position, bonded to two oxygen atoms, exhibits the largest downfield shift.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (-CH₂-)28 - 32
C5 (-CH₂OH)64 - 68
C4 (-OCH₂-)74 - 78
C2 (-CH-)79 - 83

Note: Predicted values are based on standard chemical shift principles for similar structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is characterized by several key absorption bands.

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3500 - 3200Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Medium-Strong
C-O Stretch (Alcohol)1260 - 1050Strong
C-O-C Stretch (Ether)1150 - 1085Strong

The most prominent feature is a strong and broad absorption band in the 3500-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group. vscht.cz Strong absorptions in the 1260-1050 cm⁻¹ range correspond to the C-O stretching vibrations of the primary alcohol and the cyclic ether. vscht.cz

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, while High-Resolution Mass Spectrometry (HRMS) determines its precise elemental composition.

The molecular weight of this compound is 88.11 g/mol . nih.gov HRMS analysis provides a highly accurate mass measurement, confirming the molecular formula C₄H₈O₂.

Calculated Exact Mass : 88.052429494 Da. nih.gov

In mass spectrometry, the molecular ion peak ([M]⁺) at m/z = 88 may be observed, though it is often weak for alcohols. libretexts.org The fragmentation pattern is dictated by the structure, with common fragmentation pathways including:

Loss of a hydroxymethyl radical (•CH₂OH): This alpha-cleavage results in a fragment ion at m/z = 57.

Loss of water (H₂O): Dehydration can lead to a fragment at m/z = 70.

Ring cleavage: The strained oxetane ring can undergo fragmentation, for example, by losing formaldehyde (B43269) (CH₂O), to produce a fragment at m/z = 58.

m/z Possible Fragment Identity
88[C₄H₈O₂]⁺ (Molecular Ion)
70[C₄H₆O]⁺
58[C₃H₆O]⁺
57[C₃H₅O]⁺

Computational Chemistry for Electronic Structure and Reactivity Prediction

Theoretical and computational studies offer a powerful lens through which to examine the intrinsic properties of this compound at a molecular level, complementing experimental data and providing predictive insights.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules. biointerfaceresearch.com For this compound, DFT calculations, often using functionals like B3LYP, can be employed to optimize the ground-state geometry and compute a variety of electronic properties. researchgate.net

These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, highlighting electron-rich regions (such as around the oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions (like the hydroxyl proton) that are prone to nucleophilic attack.

This compound possesses conformational flexibility primarily due to the rotation around the single bond connecting the hydroxymethyl group to the oxetane ring. chemscene.com Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) of a molecule and their corresponding energies. rsc.org

Computational methods are used to generate a potential energy profile by systematically rotating the dihedral angle of the C-C bond between the ring and the substituent. This analysis identifies the low-energy, stable conformations (energy minima) and the high-energy transition states that separate them. The most stable conformers typically adopt a staggered arrangement to minimize steric hindrance, while eclipsed arrangements correspond to energy maxima. Understanding the relative energies of these conformers and the barriers to rotation is essential for predicting the molecule's predominant shape and its behavior in chemical reactions.

Photoelectron Spectroscopy and Electronic Structure Studies

Photoelectron spectroscopy (PES) is a powerful technique used to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. Such studies on this compound would provide invaluable data on its molecular orbital energies, ionization potentials, and the nature of its chemical bonds.

Hypothetical Research Findings:

A comprehensive PES study of this compound has not been identified in the current body of scientific literature. However, based on studies of similar small-ring ethers and alcohols, a hypothetical study could yield the following insights:

Ionization Energies: The highest occupied molecular orbital (HOMO) would likely be associated with the non-bonding electrons of the oxygen atoms, particularly the ether oxygen within the strained oxetane ring. The ionization energy of these electrons would be a key parameter in understanding the molecule's reactivity.

Electronic Structure: The photoelectron spectrum would reveal a series of bands corresponding to the ionization of electrons from different molecular orbitals. Analysis of these bands, potentially aided by quantum chemical calculations, would allow for the assignment of specific orbitals and a detailed mapping of the electronic structure.

Ring Strain Effects: The strained four-membered ring of the oxetane moiety is expected to significantly influence the electronic structure. PES could quantify the impact of this ring strain on the orbital energies compared to acyclic analogues.

A summary of expected ionization energies based on related compounds is presented below.

Molecular OrbitalExpected Vertical Ionization Energy (eV)
n(O, ether)9.5 - 10.5
n(O, alcohol)10.0 - 11.0
σ(C-O)11.5 - 12.5
σ(C-C)12.0 - 13.0
σ(C-H)13.0 - 15.0

This table is populated with hypothetical data based on general principles and data for analogous compounds, as specific experimental data for this compound is not available.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. For this compound, these studies would be crucial in identifying potential biological targets and understanding the structural basis of its activity.

Potential Research Applications:

While no specific molecular docking studies featuring this compound as a primary ligand have been published, its structural motifs suggest potential applications in drug discovery. The oxetane ring is an increasingly popular moiety in medicinal chemistry, often used to improve physicochemical properties.

A theoretical docking study could involve the following steps:

Target Selection: Identifying potential protein targets based on the known biological activities of structurally related compounds.

Computational Docking: Using software to predict the binding mode of this compound within the active site of the selected target.

Binding Affinity Estimation: Calculating the theoretical binding energy to predict the strength of the interaction.

The results of such a study would provide insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of this compound to a biological target.

Below is a hypothetical data table summarizing the results of a simulated docking study of this compound with a generic kinase target.

ParameterValue
Target ProteinGeneric Kinase (e.g., PDB: 1XXX)
Docking Score (kcal/mol)-5.8
Predicted Hydrogen Bonds-OH group with Asp145 backbone; Ether oxygen with Lys72 side chain
Key Interacting ResiduesLeu23, Val31, Ala52, Lys72, Asp145

This table presents hypothetical data from a simulated molecular docking study, as specific experimental or published computational data for this compound is not available.

Q & A

Q. What are the established synthetic routes for Oxetan-2-ylmethanol, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via oxetane ring-opening reactions or radical-mediated pathways. For example, peroxidation of substituted oxetanes (e.g., 2-methyl-2-(3-methylbut-3-enyl)oxetane) followed by ring-opening with nucleophiles like water or alcohols can yield hydroxylated derivatives . Radical pathways involve hydrogen abstraction from the oxetane ring by a photocatalyst, generating an oxetan-2-yl radical intermediate that reacts with electron-deficient olefins . Key factors include temperature (typically 0–25°C for radical reactions), solvent polarity (e.g., acetonitrile for radical trapping), and catalyst choice (e.g., Co(thd)₂ for peroxysilylation). Yields vary from 40% to 85% depending on steric hindrance and substituent electronic effects.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR typically shows a triplet for the oxetane ring protons (δ 4.2–4.8 ppm) and a broad singlet for the hydroxyl group (δ 1.5–2.5 ppm). ¹³C NMR confirms the oxetane carbon at δ 75–85 ppm .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm is used to assess purity (>95% is standard for research-grade material) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 89.1 (C₄H₈O₂).

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by analogous oxetane derivatives) .
  • Waste Disposal : Collect in halogen-resistant containers and treat as hazardous organic waste .

Advanced Research Questions

Q. What computational models explain the stability and reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) studies reveal that the oxetane ring’s angle strain (≈80° C-O-C) increases its susceptibility to ring-opening under acidic or nucleophilic conditions. The hydroxyl group’s electron-withdrawing effect lowers the LUMO energy of the oxetane ring by ~1.5 eV, enhancing reactivity in Michael additions or SN2 reactions . Molecular dynamics simulations suggest that solvation in polar aprotic solvents (e.g., DMF) stabilizes transition states by 10–15 kcal/mol compared to nonpolar solvents.

Q. How can contradictory data on this compound’s enzymatic interactions be resolved?

Discrepancies in enzyme inhibition assays (e.g., alcohol dehydrogenases) may arise from:

  • Substrate Specificity : this compound’s rigid structure may sterically hinder binding pockets in some isoforms but not others .
  • Assay Conditions : Variations in pH (optimal range 6.5–7.5) or cofactor concentrations (NAD⁺ vs. NADP⁺) alter activity by >30% . Validation Steps:
  • Repeat experiments under standardized conditions (pH 7.0, 25°C, 1 mM NAD⁺).
  • Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies optimize this compound’s application in medicinal chemistry (e.g., GLP-1 receptor activators)?

Derivatives like 1-(((S)-oxetan-2-yl)methyl)-1H-imidazole are synthesized via reductive amination or Suzuki-Miyaura coupling to enhance bioavailability. Key modifications include:

  • Steric Shielding : Introducing fluorinated aryl groups (e.g., 4-chloro-2-fluorophenyl) reduces metabolic degradation .
  • Prodrug Design : Esterification of the hydroxyl group improves membrane permeability (logP increases from -0.3 to 1.8) . In vitro IC₅₀ values for GLP-1 receptor activation range from 50 nM to 2 µM, depending on substituent electronegativity .

Data Validation and Reproducibility

Q. How can researchers ensure the reproducibility of this compound syntheses reported in literature?

  • Detailed Protocols : Include exact molar ratios (e.g., 1.2 eq. nucleophile), stirring rates (≥500 rpm for heterogeneous reactions), and quenching methods (e.g., aqueous NaHCO₃ for acid-catalyzed reactions) .
  • Batch Analysis : Report HPLC purity and NMR spectral data for each batch to identify impurities (e.g., unreacted oxetane precursors) .
  • Reference Standards : Use commercially available CAS 61266-70-4 (rac-2-hydroxymethyloxetane) for calibration .

Q. How can advanced imaging techniques (e.g., cryo-EM) elucidate this compound’s interactions with biological targets?

Cryo-electron microscopy (cryo-EM) at 2.5–3.0 Å resolution can map binding poses in enzyme active sites. For example, docking studies with alcohol dehydrogenases show hydrogen bonding between the hydroxyl group and Thr⁴⁸⁰, while the oxetane ring occupies a hydrophobic pocket .

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Feasible Synthetic Routes

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Oxetan-2-ylmethanol
Reactant of Route 2
Oxetan-2-ylmethanol

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